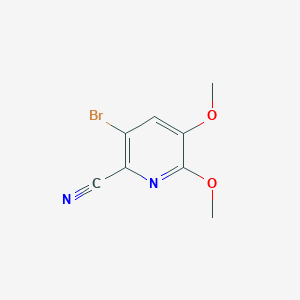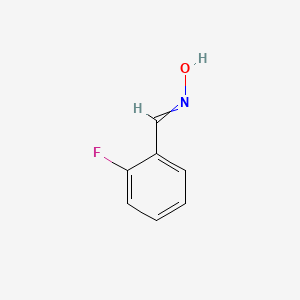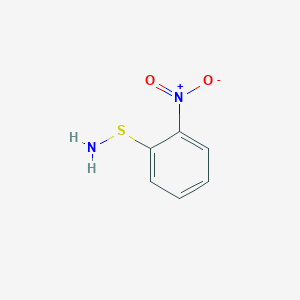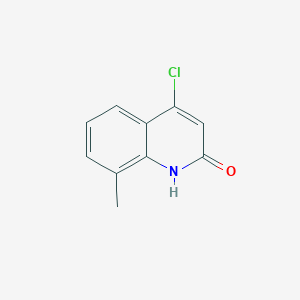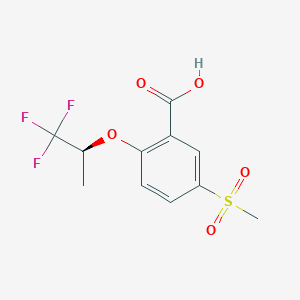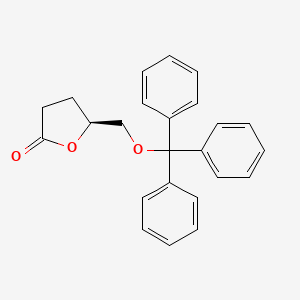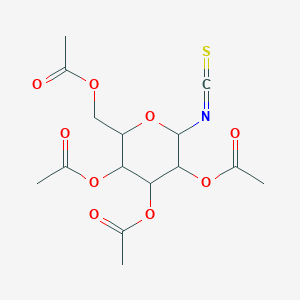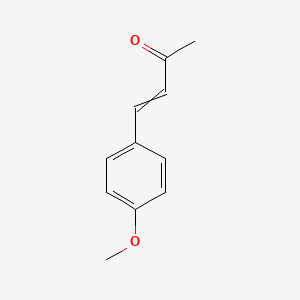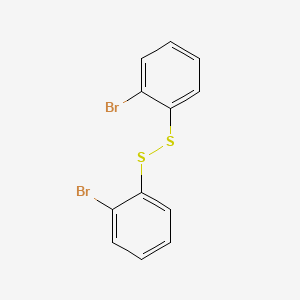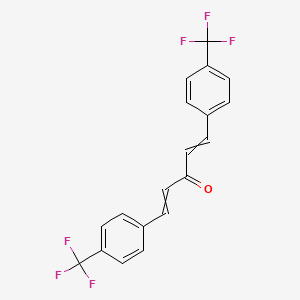
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one
Vue d'ensemble
Description
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is a chemical compound with the empirical formula C19H12F6O and a molecular weight of 370.29 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a penta-1,4-diene-3-one backbone. It is commonly used as a ligand in various chemical reactions, particularly in the field of catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a double aldol condensation, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one has several scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, particularly in C-H activation and borylation of arenes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective ligand for oxidative addition and reductive elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl groups, resulting in different electronic properties.
trans,trans-Dibenzylideneacetone: Another related compound used as a ligand in catalysis, but with different substituents.
Uniqueness
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is unique due to the presence of trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications where electron-withdrawing ligands are required .
Propriétés
Numéro CAS |
103836-73-3 |
|---|---|
Formule moléculaire |
C19H12F6O |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H |
Clé InChI |
OIUBVYQZMUKRRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

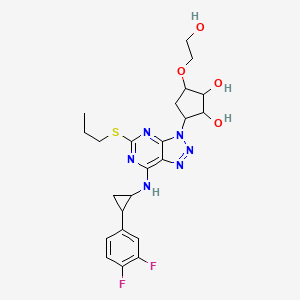
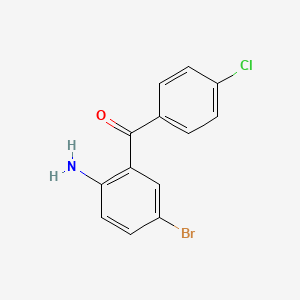
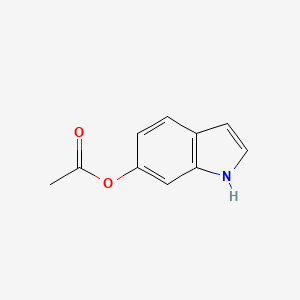
![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)
![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)
